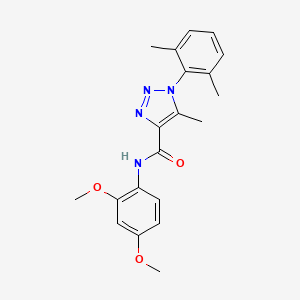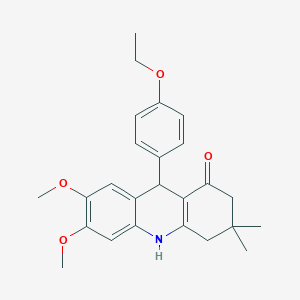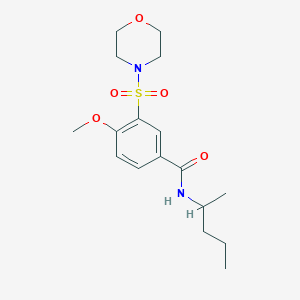![molecular formula C20H20ClFN2O2 B4575030 2-(2-chloro-6-fluorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4575030.png)
2-(2-chloro-6-fluorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide
Übersicht
Beschreibung
2-(2-chloro-6-fluorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H20ClFN2O2 and its molecular weight is 374.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.1197337 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Comparative Metabolism of Chloroacetamide Herbicides
Research has explored the metabolism of chloroacetamide herbicides, revealing insights into their carcinogenic pathways in rats and comparative metabolism in human and rat liver microsomes. This study demonstrates the metabolic activation pathway leading to DNA-reactive compounds, highlighting the importance of understanding the metabolic fate of chemical compounds for assessing their safety and environmental impact (Coleman et al., 2000).
Powder Diffraction Data of Potential Pesticides
New powder diffraction data for N-derivatives of chloro- and fluoro-substituted phenyl acetamides have been characterized, emphasizing their potential as pesticides. This research contributes to the development of new agrochemicals by providing essential structural information necessary for understanding their activity and designing more effective compounds (Olszewska et al., 2011).
Anti-Lung Cancer Activity
A novel fluoro-substituted compound demonstrated significant anti-lung cancer activity, underscoring the potential of fluorinated compounds in developing new therapeutic agents for cancer treatment. This study highlights the role of chemical synthesis in drug discovery, particularly in identifying compounds with potent biological activities against specific cancer cell lines (Hammam et al., 2005).
Synthesis and Microbial Studies
Research on the synthesis and microbial activity of new pyridine derivatives, including acetamide compounds, has contributed to the search for novel antimicrobial agents. These studies provide a foundation for the development of new drugs capable of combating resistant microbial strains, highlighting the importance of chemical modifications in enhancing biological activity (Patel & Agravat, 2007).
Thrombin Inhibitors
2-(2-Chloro-6-fluorophenyl)acetamides have been identified as potent thrombin inhibitors, showcasing the application of such compounds in developing new anticoagulant therapies. This research illustrates the therapeutic potential of specifically designed acetamide compounds in treating conditions related to thrombosis and cardiovascular diseases (Lee et al., 2007).
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O2/c21-17-5-4-6-18(22)16(17)13-19(25)23-15-9-7-14(8-10-15)20(26)24-11-2-1-3-12-24/h4-10H,1-3,11-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZOCRRRTVBECN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chloro-2-fluorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4574952.png)
![6-(3-methoxyphenyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4574953.png)
![3-butoxy-N-{4-[(3-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B4574969.png)
![3-({[3-(aminocarbonyl)-4,5-dihydronaphtho[1,2-b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4574974.png)
![N-(2-bromophenyl)-N'-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]urea](/img/structure/B4574980.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4574990.png)

![4-acetyl-1-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4575002.png)
![N-(2,4-dimethoxyphenyl)-2-({4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4575005.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]acetamide](/img/structure/B4575016.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2,2-dimethylpropanoyl)piperazine](/img/structure/B4575022.png)
![methyl 5-[(diethylamino)carbonyl]-2-({[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4575027.png)
